molecular formula C10H18O4 B13823370 4-(1,1-Dimethylethyl) 2-ethylbutanedioate CAS No. 76904-19-3

4-(1,1-Dimethylethyl) 2-ethylbutanedioate

Cat. No.: B13823370
CAS No.: 76904-19-3
M. Wt: 202.25 g/mol
InChI Key: OVIXQGZZZJERJO-UHFFFAOYSA-N
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Description

4-(1,1-Dimethylethyl) 2-ethylbutanedioate is an organic compound with a complex structure that includes a tert-butyl group and an ethylbutanedioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,1-Dimethylethyl) 2-ethylbutanedioate typically involves the esterification of 2-ethylbutanedioic acid with tert-butanol. The reaction is carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor. The use of solid acid catalysts can enhance the efficiency and selectivity of the esterification reaction. The product is then purified through distillation or crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

4-(1,1-Dimethylethyl) 2-ethylbutanedioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon.

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(1,1-Dimethylethyl) 2-ethylbutanedioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1,1-Dimethylethyl) 2-ethylbutanedioate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. Molecular docking studies have shown that this compound can effectively bind to active sites of enzymes, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1,1-Dimethylethyl) 2-ethylbutanedioate is unique due to its specific combination of tert-butyl and ethylbutanedioate groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in synthesis and research .

Properties

CAS No.

76904-19-3

Molecular Formula

C10H18O4

Molecular Weight

202.25 g/mol

IUPAC Name

2-ethyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid

InChI

InChI=1S/C10H18O4/c1-5-7(9(12)13)6-8(11)14-10(2,3)4/h7H,5-6H2,1-4H3,(H,12,13)

InChI Key

OVIXQGZZZJERJO-UHFFFAOYSA-N

Canonical SMILES

CCC(CC(=O)OC(C)(C)C)C(=O)O

Origin of Product

United States

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